molecular formula C11H8ClNO3S B13534337 2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

Cat. No.: B13534337
M. Wt: 269.70 g/mol
InChI Key: GLAYFUBBBSIOTM-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3-chlorophenol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide.

    2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.

Uniqueness

2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3S/c12-7-2-1-3-8(4-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

GLAYFUBBBSIOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NC(=CS2)C(=O)O

Origin of Product

United States

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